ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE
Description
ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE is an ethyl ester derivative featuring a methyl(phenyl)amino substituent at the 3-position of the propanoate backbone.
Properties
IUPAC Name |
ethyl 3-(N-methylanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-10-13(2)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGKCEWLNGHFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE can be achieved through various synthetic routes. One common method involves the reaction of N-methylaniline with ethyl acrylate under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE undergoes several types of chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[Methyl(Phenyl)amino]Propanoate has been investigated for various therapeutic effects:
- Antitumor Activity : Related compounds have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives demonstrated IC50 values ranging from 11 µM to 15 µM against HCT-116 cells, indicating strong activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
- Anti-inflammatory Properties : Research indicates that derivatives can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some derivatives have exhibited protective effects on neuroblastoma cells under oxidative stress conditions, highlighting their potential in neurodegenerative disease therapies .
Biochemistry
In biochemical research, this compound serves as a substrate in enzyme assays and studies enzyme-substrate interactions. Its ester group can undergo hydrolysis to release active amines that participate in various biochemical pathways .
Synthetic Chemistry
This compound is utilized as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Leading to the formation of corresponding carboxylic acids.
- Reduction : Resulting in the formation of primary amines.
- Substitution Reactions : Where the ester group is replaced by other nucleophiles .
Industrial Applications
The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes. Its versatility makes it valuable in the synthesis of pharmaceutical intermediates and specialty chemicals .
Antitumor Activity
A study explored the activity of various derivatives related to this compound against cancer cell lines, demonstrating significant antiproliferative effects with IC50 values around 15 µM .
Neuroprotective Studies
In vitro studies on neuroblastoma cells indicated that certain derivatives could enhance cell viability under oxidative stress conditions, suggesting their potential use in therapies for neurodegenerative diseases .
Antimicrobial Studies
Compounds structurally similar to this compound were evaluated for their antimicrobial properties against various pathogens, showing effective inhibition at concentrations as low as 0.12 mg/mL .
Mechanism of Action
The mechanism of action of ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
The following analysis compares ETHYL 3-[METHYL(PHENYL)AMINO]PROPANOATE to structurally related compounds based on substituents, ester groups, and molecular properties.
Structural and Functional Group Variations
a. Ester Group Differences
- Methyl Esters: METHYL (3R)-3-AMINO-3-(3-HYDROXYPHENYL)PROPANOATE (MW: 195.22): The methyl ester and 3-hydroxyphenyl group enhance polarity, favoring hydrogen bonding and aqueous solubility compared to ethyl esters .
- Ethyl Esters: ETHYL 3-(ALLYLSULFANYL)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE (MW: 289.39): The ethyl ester combined with a bulky tert-butoxycarbonyl (Boc)-protected amino group may reduce reactivity in certain synthetic pathways due to steric hindrance .
b. Substituent Effects
- METHYL (3S)-3-AMINO-3-(3-PHENOXYPHENYL)PROPANOATE (MW: 271.31): The phenoxy group introduces steric bulk and aromaticity, which may influence conformational stability .
Physicochemical Properties
Biological Activity
Ethyl 3-[methyl(phenyl)amino]propanoate, a compound with the molecular formula C12H17NO2, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
This compound features an ester functional group, which plays a crucial role in its reactivity and biological interactions. The compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, facilitating various biochemical pathways. Its structure includes a phenyl ring and an amino group, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's ester group allows it to participate in enzymatic reactions, particularly as a substrate in biochemical assays. It is hypothesized that the compound may exhibit effects similar to other phenyl-containing compounds known for their pharmacological properties.
Pharmacological Applications
This compound has been investigated for various applications in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that related compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.
- Antitumor Activity : Preliminary research indicates that derivatives of this compound may possess anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, highlighting the importance of further exploration in this area.
Case Studies
- Antitumor Activity : A study explored the activity of various derivatives related to this compound against cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against HCT-116 cells, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
- Neuroprotective Studies : In vitro studies on neuroblastoma cells showed that derivatives could enhance cell viability under oxidative stress conditions, suggesting potential use in neurodegenerative disease therapies .
- Antimicrobial Studies : Compounds structurally similar to this compound were evaluated for their antimicrobial properties against various pathogens. Results indicated effective inhibition at concentrations as low as 0.12 mg/mL .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Ethyl 3-(Phenylamino)Propanoate | C12H17NO2 | Antitumor | 15 |
| N-Methyl-N-Phenyl-β-Alanine Methyl Ester | C11H15NO2 | Antimicrobial | 0.12 |
| Ethyl 3-Methyl Phenyl Amino Propanoate | C12H17NO2 | Neuroprotective | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
